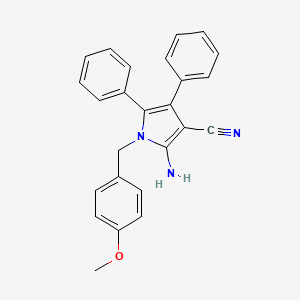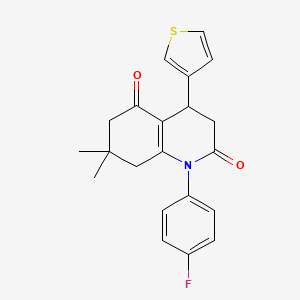![molecular formula C16H14F3N3 B15004115 N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B15004115.png)
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of 7-methylimidazo[1,2-a]pyridine: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling Reaction: The final step involves coupling the 7-methylimidazo[1,2-a]pyridine derivative with 3-(trifluoromethyl)aniline under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, leading to the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its metabolic stability and lipophilicity.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The imidazo[1,2-a]pyridine ring can interact with nucleophilic sites on proteins or DNA, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 7-methylimidazo[1,2-a]pyridine
- 3-(trifluoromethyl)aniline
- 2-methylimidazo[1,2-a]pyridine
Uniqueness
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline is unique due to the combination of the imidazo[1,2-a]pyridine scaffold with the trifluoromethyl group. This combination imparts both biological activity and metabolic stability, making it a valuable compound for drug development and other scientific research applications.
特性
分子式 |
C16H14F3N3 |
|---|---|
分子量 |
305.30 g/mol |
IUPAC名 |
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H14F3N3/c1-11-5-6-22-10-14(21-15(22)7-11)9-20-13-4-2-3-12(8-13)16(17,18)19/h2-8,10,20H,9H2,1H3 |
InChIキー |
RKUCNZYXLFOVDO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=CN2C=C1)CNC3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-1,2,3,4-Tetrazole, 2-[[4-ethyl-5-[[(2-fluorophenyl)methyl]thio]-4H-1,2,4-triazol-3-yl]methyl]-5-phenyl-](/img/structure/B15004032.png)
![3-(4-Chlorophenyl)-3-{[(2-methylphenyl)carbonyl]amino}propanoic acid](/img/structure/B15004046.png)
![N-(3-methoxypyrazin-2-yl)-4-[5-oxo-4-(propan-2-yl)-2-thioxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B15004050.png)
![3-(4-{[6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione](/img/structure/B15004055.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15004056.png)
![2,4-dichloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}benzamide](/img/structure/B15004061.png)
![ethyl (3,5-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B15004068.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate](/img/structure/B15004075.png)
![4-Amino-2-[(3-fluorophenyl)amino]-5-(phenylcarbonyl)thiophene-3-carbonitrile](/img/structure/B15004077.png)
![2,4-dichloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15004096.png)


![11-(3-bromophenyl)-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B15004131.png)
![1-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1H-tetrazole](/img/structure/B15004154.png)
